

# An In-depth Technical Guide to 5-Bromo-2-(cyclopropylmethoxy)pyridine

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## Compound of Interest

Compound Name:	5-Bromo-2-(cyclopropylmethoxy)pyridine
Cat. No.:	B1288954

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of **5-Bromo-2-(cyclopropylmethoxy)pyridine**, a key building block in medicinal chemistry and drug discovery.

## Core Compound Data

**5-Bromo-2-(cyclopropylmethoxy)pyridine** is a halogenated pyridine derivative. Its structural features, particularly the presence of a bromine atom and a cyclopropylmethoxy group, make it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients.

A summary of its key quantitative data is presented in the table below.

Property	Value	References
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	228.1 g/mol	<a href="#">[1]</a>
Alternate Molecular Weight	228.09 g/mol	<a href="#">[2]</a>
CAS Number	494772-02-0	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	5-bromo-2-(cyclopropylmethoxy)pyridine	<a href="#">[3]</a> <a href="#">[4]</a>
Purity	Typically ≥98%	<a href="#">[1]</a> <a href="#">[4]</a>

## Experimental Protocols

### Proposed Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of ethers such as **5-Bromo-2-(cyclopropylmethoxy)pyridine** is the Williamson ether synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed by reacting 5-bromo-2-hydroxypyridine with cyclopropylmethyl bromide in the presence of a suitable base.

#### Materials:

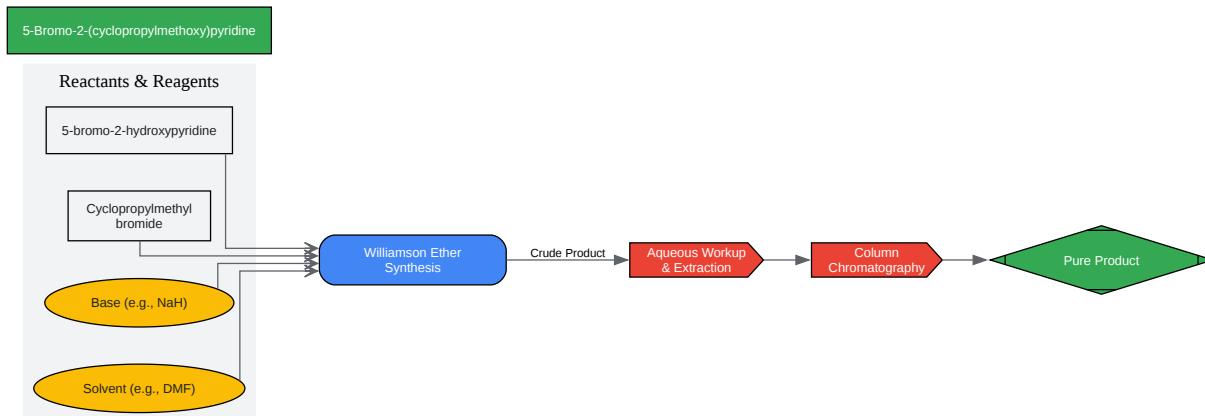
- 5-bromo-2-hydroxypyridine
- Cyclopropylmethyl bromide
- A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>))
- Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN))
- Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel)

#### Procedure:

- **Alkoxide Formation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-hydroxypyridine in the chosen anhydrous solvent.
- Add the base portion-wise to the solution at room temperature. If using sodium hydride, the reaction will generate hydrogen gas, which should be safely vented. Stir the mixture until the deprotonation is complete, forming the corresponding pyridin-2-olate.
- **Nucleophilic Substitution:** To the freshly prepared alkoxide solution, add cyclopropylmethyl bromide dropwise.
- Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **5-Bromo-2-(cyclopropylmethoxy)pyridine** using column chromatography on silica gel to yield the final, pure product.

## Visualized Workflow

The following diagram illustrates the proposed Williamson ether synthesis for **5-Bromo-2-(cyclopropylmethoxy)pyridine**.



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Caption: Proposed synthesis of **5-Bromo-2-(cyclopropylmethoxy)pyridine**.

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